(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
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Overview
Description
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methoxy-nitrophenyl group, and a pyrazolyl-acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Nitration: The pyrazole derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Methoxylation: The nitro group is then methoxylated using a suitable methoxylating agent.
Formation of the acrylamide moiety: This involves the reaction of the methoxy-nitrophenyl-pyrazole derivative with acryloyl chloride in the presence of a base.
Benzylation: Finally, the acrylamide derivative is benzylated using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous-flow reactors for nitration and methoxylation steps, as well as the development of more efficient catalysts for the benzylation step.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium dithionite in aqueous solution.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological targets. Its ability to undergo various chemical modifications makes it useful for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group and the pyrazole ring are likely to play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-3-nitrophenyl)acetamide: This compound shares the methoxy-nitrophenyl group but lacks the pyrazole and acrylamide moieties.
4-Methoxy-3-nitroacetophenone: Similar in structure but lacks the pyrazole and acrylamide moieties.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar nitro-catechol structure but different overall framework.
Uniqueness
(Z)-N-benzyl-3-(3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is unique due to its combination of a benzyl group, a methoxy-nitrophenyl group, and a pyrazolyl-acrylamide moiety
Properties
IUPAC Name |
(Z)-N-benzyl-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-34-24-14-12-20(16-23(24)30(32)33)26-21(18-29(28-26)22-10-6-3-7-11-22)13-15-25(31)27-17-19-8-4-2-5-9-19/h2-16,18H,17H2,1H3,(H,27,31)/b15-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUNGITDZRJNE-SQFISAMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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